molecular formula C10H19NO2 B1425889 {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine CAS No. 22216-74-6

{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine

Cat. No. B1425889
CAS RN: 22216-74-6
M. Wt: 185.26 g/mol
InChI Key: KBZIHOVRYVMRDO-UHFFFAOYSA-N
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Description

“{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine” is a chemical compound with the CAS Number: 22216-74-6 . It has a molecular weight of 185.27 . The compound is generally produced by a synthetic chemical method .


Synthesis Analysis

A common method of synthesis is to add methylamine to 1,4-dioxaspiro [4.5] decane and perform an organic synthesis reaction to obtain the target product .


Molecular Structure Analysis

The IUPAC name for this compound is (8-methyl-1,4-dioxaspiro[4.5]dec-2-yl)methanamine . The InChI code for this compound is 1S/C10H19NO2/c1-8-2-4-10(5-3-8)12-7-9(6-11)13-10/h8-9H,2-7,11H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Potential Biolubricant Application

  • Kurniawan et al. (2017) synthesized two 1,4-dioxaspiro novel compounds from oleic acid, potentially useful as biolubricants. One of these compounds, similar in structure to {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine, was synthesized using a sonochemical method and showed promising physicochemical properties for biolubricant applications (Kurniawan et al., 2017).

Crystal Structures and Spectral Studies

  • Zeng and Wang (2018) conducted a study on spiro derivatives, including 6,10-Dioxaspiro[4.5]decane-7,9-dione, related to {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine. They explored the crystal structures and spectral properties, contributing to the understanding of the molecular structure and potential applications in various fields such as materials science (Zeng & Wang, 2018).

Antitubercular Drug Candidate

  • A study by Richter et al. (2022) investigated a structurally related compound, BTZ043, which is a promising antitubercular drug. This research highlights the potential pharmaceutical applications of spiro compounds, including those related to {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine (Richter et al., 2022).

Intermediate in Organic Synthesis

  • The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a compound structurally related to {8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine, was reported by Feng-bao (2006). This compound is a useful intermediate in synthesizing various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides (Feng-bao, 2006).

Innovative System of Protected Glycerol

  • Melo et al. (2012) examined the phase equilibria of 1,4-dioxaspiro[4.5]decane-2-methanol, known as protected glycerol, in sustainable solvents. This research provides insight into the potential use of spiro compounds in alternative reaction designs and extraction/separation processes (Melo et al., 2012).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H318, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-2-4-10(5-3-8)12-7-9(6-11)13-10/h8-9H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZIHOVRYVMRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)OCC(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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